3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
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Properties
IUPAC Name |
3-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-9-3-8-17-19-12-18(14-5-2-7-16(26)11-14)24-25(19)22(28-21(17)20)15-6-4-10-23-13-15/h2-11,13,19,22,26H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVJBBJTYUCXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol , also referred to by its CAS number 942002-20-2 , is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on anticancer properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O3 |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 942002-20-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from pyrazole structures. The compound in focus has shown promising results in various in vitro assays against different cancer cell lines.
- Mechanism of Action :
-
Cell Line Studies :
- In vitro evaluations have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.
- The fused pyrazole and oxazine rings contribute to its interaction with biological targets, enhancing its anticancer properties .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various targets:
- The compound has shown favorable binding interactions with key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies
-
Synthesis and Evaluation :
- A series of derivatives were synthesized using a modular approach, leading to the identification of several compounds with enhanced anticancer activity compared to standard treatments .
- A specific study highlighted that modifications to the phenolic group significantly influenced cytotoxicity profiles across various cancer cell lines.
- Comparative Analysis :
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds within the pyrazolo-benzoxazine class, including 3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, exhibit potent antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Antimicrobial Properties
Studies have shown that derivatives of this compound can possess significant antibacterial and antifungal activities. For instance, compounds similar to this structure have been evaluated against strains like Staphylococcus aureus and Escherichia coli, demonstrating promising efficacy through disc diffusion methods .
Enzyme Inhibition
The compound has been explored for its potential as an inhibitor of various enzymes involved in inflammatory processes. For example, it may inhibit lipoxygenase enzymes, which play a role in the metabolism of arachidonic acid leading to inflammatory responses. This inhibition could be beneficial in developing anti-inflammatory drugs .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions including cyclization techniques under controlled conditions. The mechanism of action likely involves interactions with specific molecular targets that modulate biochemical pathways related to inflammation and oxidative stress.
Case Studies
Several studies have documented the biological evaluations of compounds related to this compound:
Q & A
Q. What are the critical steps in synthesizing 3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol?
- Methodological Answer : The synthesis involves three stages:
Chalcone formation : React substituted salicylic aldehydes with acetophenones under Claisen-Schmidt conditions to yield 2-hydroxychalcones .
Pyrazoline synthesis : Treat chalcones with hydrazine to form 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols .
Cyclization : React pyrazolines with pyridine-3-carbaldehyde under acid catalysis to construct the benzooxazine core. Solvent choice (e.g., ethanol or DMF) and temperature (80–100°C) influence reaction efficiency .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : IR confirms functional groups (e.g., N-H, C=O). H and C NMR identify proton environments and aromatic substitution patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental analysis : Percent C, H, N content is compared to theoretical values (e.g., ±0.3% deviation) .
Q. Does the compound comply with bioavailability criteria for drug-likeness?
- Methodological Answer : Apply Lipinski’s Rule of Five and Veber’s Rules :
- Lipinski : Molecular weight <500, LogP <5, H-bond donors ≤5, acceptors ≤10.
- Veber : Rotatable bonds ≤10, polar surface area ≤140 Ų.
Computational tools (e.g., SwissADME) predict parameters for the compound, which meets all criteria based on its fused heterocyclic structure and methoxy/pyridyl substituents .
Advanced Research Questions
Q. How can low yields during the cyclization step (benzooxazine formation) be resolved?
- Methodological Answer : Optimize reaction conditions:
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) to accelerate cyclization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance intermediate stability .
- Temperature control : Gradual heating (e.g., reflux in toluene) reduces side reactions like dimerization .
Q. What strategies modify the pyridine ring to enhance biological activity?
- Methodological Answer : Functionalize the pyridine moiety via:
- Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to modulate electronic properties .
- Coordination chemistry : Explore metal complexation (e.g., with Cu²⁺ or Zn²⁺) to improve binding affinity to target proteins .
- Ring expansion : Replace pyridine with a pyrimidine ring via Suzuki-Miyaura coupling to alter steric and electronic profiles .
Q. How to address contradictory NMR data for the benzooxazine proton environment?
- Methodological Answer : Resolve ambiguities using:
- 2D NMR : HSQC and HMBC correlate H-C signals to confirm coupling between H-5 and the pyridyl group .
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare them with experimental data .
- Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry and ring conformation .
Q. What are the challenges in stabilizing the 5,10b-dihydro-1H-benzooxazine ring during synthesis?
- Methodological Answer : Mitigate ring-opening or oxidation by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
